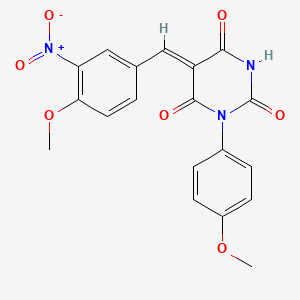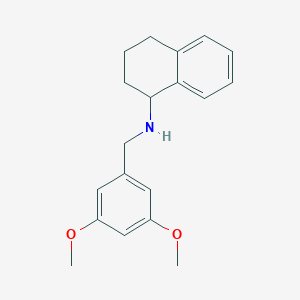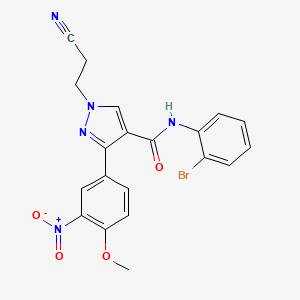![molecular formula C14H19ClN2O2 B4926901 N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide](/img/structure/B4926901.png)
N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide, also known as CDP-choline or citicoline, is a compound that has been extensively studied for its potential therapeutic applications. It is a naturally occurring intermediate in the biosynthesis of phosphatidylcholine, a major component of cell membranes. CDP-choline has been shown to have neuroprotective, neurorestorative, and cognitive-enhancing effects, making it a promising candidate for the treatment of various neurological disorders.
Mecanismo De Acción
N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide exerts its neuroprotective effects by increasing the levels of phosphatidylcholine and other phospholipids in cell membranes. This leads to improved membrane fluidity and stability, which in turn protects cells from oxidative stress and other damage. N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide also enhances the synthesis of acetylcholine, a neurotransmitter that is involved in learning and memory.
Biochemical and Physiological Effects:
N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide has been shown to have a number of biochemical and physiological effects. It increases cerebral blood flow, improves glucose metabolism, and reduces oxidative stress. N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide also enhances the synthesis of phosphatidylcholine and other phospholipids, which are important components of cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable and has a long shelf life. However, N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide has some limitations. It has low solubility in water, which can make it difficult to administer in certain experimental settings. It also has a short half-life, which means that it may need to be administered multiple times to achieve therapeutic effects.
Direcciones Futuras
There are several future directions for research on N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide. One area of interest is the potential use of N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide in the treatment of neurodegenerative diseases such as Parkinson's disease and multiple sclerosis. Another area of interest is the use of N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide in combination with other drugs or therapies to enhance their effectiveness. Finally, there is ongoing research on the mechanisms of action of N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide and its effects on various biochemical pathways in the brain.
Métodos De Síntesis
N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide can be synthesized by the reaction of cytidine and choline in the presence of phosphoryl chloride. The resulting compound is then purified by chromatography to obtain pure N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide. Alternatively, N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide can be extracted from natural sources such as soybean and egg yolk.
Aplicaciones Científicas De Investigación
N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have neuroprotective effects in animal models of ischemic stroke, traumatic brain injury, and Alzheimer's disease. N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide has also been shown to improve cognitive function in healthy adults and in patients with cognitive impairment.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(diethylamino)-2-oxoethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-3-17(4-2)14(19)10-16-13(18)9-11-5-7-12(15)8-6-11/h5-8H,3-4,9-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNAUXBPETUEJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CNC(=O)CC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-N~1~-[2-(diethylamino)-2-oxoethyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N~2~-(2-chloro-6-fluorobenzyl)-N~1~-(2-hydroxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4926859.png)

![2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylaniline](/img/structure/B4926874.png)

![2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene](/img/structure/B4926897.png)
![4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B4926913.png)

![2-[6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide](/img/structure/B4926926.png)
![N-[3-(1-azepanylcarbonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4926932.png)

![N-[5-(1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B4926944.png)